N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral centers in organic molecules. Its unique structure, which includes a phosphanyl group and a naphthyl group, contributes to its effectiveness in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphanylphenyl intermediate: This step involves the reaction of a dicyclohexylphosphine with a halogenated phenyl compound under inert atmosphere conditions.
Coupling with naphthylmethyl group: The intermediate is then coupled with a naphthylmethyl halide in the presence of a base to form the desired product.
Sulfinamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the sulfinamide group.
Substitution: The phenyl and naphthyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl or naphthyl rings.
Scientific Research Applications
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the formation of chiral centers in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium or rhodium, to form chiral complexes. These complexes facilitate the asymmetric transformation of substrates, leading to the formation of chiral products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and the induction of chirality through the chiral environment provided by the ligand.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of a phosphanyl group and a naphthyl group, which provides a distinct chiral environment. This makes it particularly effective in asymmetric synthesis, offering high enantioselectivity and catalytic efficiency compared to other similar compounds.
Properties
Molecular Formula |
C34H46NOPS |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-25,29-30,33H,5-10,17-20H2,1-4H3 |
InChI Key |
LSXYDTHXHIQYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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